UAA crosslinker 1
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Overview
Description
UAA crosslinker 1: is a chemical compound used in the incorporation of non-canonical amino acids into proteins. It is an amber codon used for non-canonical amino acids incorporation, leveraging the promiscuous activity of certain wildtype and engineered aminoacyl-tRNA synthetases . This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: UAA crosslinker 1 is synthesized through a series of chemical reactions involving the incorporation of azide groups. The synthesis typically involves the use of azide-containing precursors and alkyne-containing molecules, which undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: UAA crosslinker 1 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the formation of a triazole ring by reacting the azide group of this compound with an alkyne group in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, forming a triazole ring without the need for a copper catalyst.
Common Reagents and Conditions:
Copper sulfate (CuSO₄): Used as a catalyst in CuAAc reactions.
Sodium ascorbate: Acts as a reducing agent in CuAAc reactions.
DBCO and BCN: Used in SPAAC reactions.
Major Products Formed: The major products formed from these reactions are triazole-containing compounds, which are used in various applications, including bioconjugation and protein labeling .
Scientific Research Applications
Chemistry: UAA crosslinker 1 is widely used in click chemistry for the synthesis of complex molecules and bioconjugates. It enables the site-specific incorporation of non-canonical amino acids into proteins, facilitating the study of protein structure and function .
Biology: In biological research, this compound is used to study protein-protein interactions and protein conformational changes. It allows for the precise labeling and tracking of proteins in living cells .
Medicine: this compound is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. It enables the site-specific conjugation of drugs to antibodies, improving the efficacy and specificity of the treatment .
Industry: In the industrial sector, this compound is used in the production of bioconjugates and biomaterials. It is also employed in the development of diagnostic tools and biosensors .
Mechanism of Action
UAA crosslinker 1 exerts its effects through the incorporation of non-canonical amino acids into proteins. This process involves the use of engineered aminoacyl-tRNA synthetases that recognize the amber codon and incorporate the non-canonical amino acid into the growing polypeptide chain . The azide group of this compound then undergoes click chemistry reactions with alkyne-containing molecules, forming stable triazole linkages .
Comparison with Similar Compounds
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): A zero-length crosslinker known for its high efficiency and low toxicity.
BS3 (Bis[sulfosuccinimidyl]suberate): Similar to DSS but with higher water solubility.
Uniqueness: UAA crosslinker 1 is unique in its ability to incorporate non-canonical amino acids into proteins with high specificity and efficiency. Its azide group allows for versatile click chemistry reactions, making it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C9H17N5O4 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C9H17N5O4/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11/h7H,1-6,10H2,(H,12,17)(H,15,16)/t7-/m0/s1 |
InChI Key |
RPLCQQYRZLXMKL-ZETCQYMHSA-N |
Isomeric SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N |
Origin of Product |
United States |
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